molecular formula C13H11BrN2OS B2879170 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 313405-50-4

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2879170
CAS No.: 313405-50-4
M. Wt: 323.21
InChI Key: BVXCQJOVCBCPRI-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal species, as well as its potential to target cancer cells .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a candidate for the development of new drugs to treat infections and cancer .

Industry

Industrially, this compound can be used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and other advanced materials .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as 4-(4-bromophenyl)-thiazol-2-amine and N-(thiazol-2-yl)cyclopropanecarboxamide . These compounds share structural similarities but may differ in their reactivity and biological activities.

Uniqueness

What sets N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide apart is its combination of the bromophenyl group and the cyclopropanecarboxamide moiety, which can enhance its biological activity and stability. This unique structure allows for a broader range of applications and makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2OS/c14-10-5-3-8(4-6-10)11-7-18-13(15-11)16-12(17)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXCQJOVCBCPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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